![molecular formula C13H13NO2 B3095183 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol CAS No. 1261937-56-7](/img/structure/B3095183.png)
6-(4-Methoxy-2-methylphenyl)pyridin-3-ol
Overview
Description
6-(4-Methoxy-2-methylphenyl)pyridin-3-ol, also known as MMPP, is an organic compound with a wide range of applications in the field of scientific research. It is a colorless, crystalline solid which is insoluble in water. MMPP has been used in a variety of biochemical and physiological studies, including enzymatic inhibition, receptor binding, and metabolic pathways.
Scientific Research Applications
Inhibition of Cancer Cell Metastasis
This compound has been found to inhibit cancer cell metastasis . It functions as a WSB1 degrader, leading to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein . This reverses the expression of downstream F-actin and formation of membrane ruffles, disturbing the migration capacity of cancer cells .
Antileishmanial Activity
Pyrazole-bearing compounds, such as “6-(4-Methoxy-2-methylphenyl)pyridin-3-ol”, are known for their diverse pharmacological effects, including potent antileishmanial activities . These compounds have been successfully synthesized and their structures have been verified .
Antimalarial Activity
In addition to their antileishmanial properties, these compounds have also shown promising antimalarial activities . They have been evaluated against Plasmodium berghei infected mice, with some compounds showing significant inhibition effects .
Synthesis of Spiro Compounds
This compound is commonly used in the preparation of 3,5-diaryl-6-carbethoxycyclohexanones, which are efficient synthons in building spiro compounds .
Synthesis of Benzisoxazoles
In addition to spiro compounds, this compound is also used as an intermediate in the synthesis of benzisoxazoles .
Synthesis of Carbazole Derivatives
This compound is also used in the synthesis of carbazole derivatives . These derivatives have a wide range of applications in various fields of chemistry.
Mechanism of Action
Target of Action
It has been suggested that it may function as aWSB1 degrader , leading to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein .
Mode of Action
The compound interacts with its targets by potentially functioning as a WSB1 degrader . This interaction leads to the accumulation of the RhoGDI2 protein , which can have significant effects on cellular processes.
Biochemical Pathways
The accumulation of rhogdi2 protein suggests that it may influence pathways related tocell migration and cancer cell proliferation .
Result of Action
It is suggested that the compound may disturb the migration capacity of cancer cells .
properties
IUPAC Name |
6-(4-methoxy-2-methylphenyl)pyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-7-11(16-2)4-5-12(9)13-6-3-10(15)8-14-13/h3-8,15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHDSDSPSHZOKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=NC=C(C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692551 | |
Record name | 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261937-56-7 | |
Record name | 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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